C-(1-Methyl-1H-benzoimidazol-2-yl)-C-phenyl-methylamine

Descripción general

Descripción

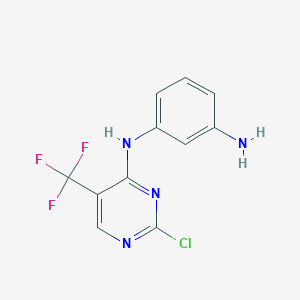

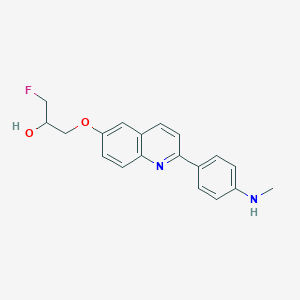

“(1-methyl-1H-1,3-benzodiazol-2-yl)(phenyl)methanamine” is a compound with the molecular weight of 175.23 . Its IUPAC name is N-methyl (1-methyl-1H-benzimidazol-2-yl)methanamine .

Synthesis Analysis

The synthesis of imidazole containing compounds, which includes “(1-methyl-1H-1,3-benzodiazol-2-yl)(phenyl)methanamine”, has been reported in various studies . Imidazole was first synthesized from glyoxal and ammonia . It has become an important synthon in the development of new drugs .Molecular Structure Analysis

The InChI code for “(1-methyl-1H-1,3-benzodiazol-2-yl)(phenyl)methanamine” is 1S/C10H13N3/c1-11-7-10-12-8-5-3-4-6-9(8)13(10)2/h3-6,11H,7H2,1-2H3 . The InChI key is NCXZCKSFAVXJJR-UHFFFAOYSA-N .Physical and Chemical Properties Analysis

“(1-methyl-1H-1,3-benzodiazol-2-yl)(phenyl)methanamine” has a molecular weight of 175.23 . The compound is described by the InChI code 1S/C10H13N3/c1-11-7-10-12-8-5-3-4-6-9(8)13(10)2/h3-6,11H,7H2,1-2H3 .Aplicaciones Científicas De Investigación

Cytochrome P450 Enzyme Inhibition

One significant application of benzodiazole derivatives is their role in inhibiting cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism. Selective chemical inhibitors of CYP enzymes, including benzodiazole derivatives, are vital in evaluating drug-drug interactions and predicting the metabolic pathways of pharmaceuticals. This application underscores the importance of these compounds in the development and safety assessment of new drugs (Khojasteh et al., 2011).

Scintillation Materials

Benzodiazole derivatives are also integral in developing plastic scintillators, where they act as luminescent dyes. These materials are crucial for radiation detection and measurement, highlighting the compound's relevance in nuclear physics and radiological science (Salimgareeva & Kolesov, 2005).

Medicinal Chemistry

In medicinal chemistry, benzothiazole, a closely related heterocyclic compound, is identified for its wide range of biological activities. The benzothiazole scaffold is foundational in synthesizing various bioactive molecules, demonstrating its pivotal role in drug discovery and development for treating diseases like cancer, diabetes, and microbial infections (Bhat & Belagali, 2020).

Optoelectronic Materials

The derivatives of benzodiazoles, particularly quinazolines, are extensively researched for applications in optoelectronic devices. These compounds are part of luminescent small molecules and chelate compounds, underscoring their utility in fabricating materials for organic light-emitting diodes (OLEDs), photoelectric conversion elements, and image sensors. This showcases the versatility of benzodiazole derivatives in developing advanced materials for electronic and photonic technologies (Lipunova et al., 2018).

Mecanismo De Acción

Target of Action

Similar compounds with benzimidazole moieties have been found to target key functional proteins in bacterial cell division , making them potential targets for the development of novel antibacterial agents .

Mode of Action

It’s worth noting that benzimidazole derivatives have been shown to inhibit bacterial cell division . They likely interact with their targets, causing changes that inhibit the normal function of these proteins .

Biochemical Pathways

Benzimidazole derivatives have been associated with a broad range of biological activities , suggesting that they may affect multiple biochemical pathways.

Pharmacokinetics

Similar compounds with benzimidazole moieties have been found to have good bioavailability .

Result of Action

Similar compounds have been shown to have significant anticancer activity on various cancer cell lines .

Action Environment

Environmental factors can influence the action, efficacy, and stability of (1-methyl-1H-1,3-benzodiazol-2-yl)(phenyl)methanamine. For instance, the corrosion inhibition efficiency of a similar compound, Telmisartan, increases with its concentration . This suggests that the concentration of (1-methyl-1H-1,3-benzodiazol-2-yl)(phenyl)methanamine could also influence its efficacy.

Propiedades

IUPAC Name |

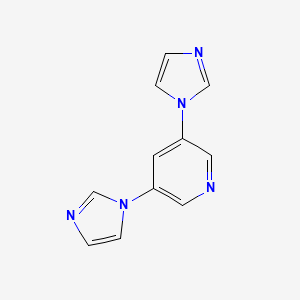

(1-methylbenzimidazol-2-yl)-phenylmethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3/c1-18-13-10-6-5-9-12(13)17-15(18)14(16)11-7-3-2-4-8-11/h2-10,14H,16H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOEVDPVYKHFOHK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2N=C1C(C3=CC=CC=C3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-Butyl 4,4-difluoro-7-oxo-2,8-diazaspiro[5.5]undecane-2-carboxylate](/img/structure/B3236684.png)

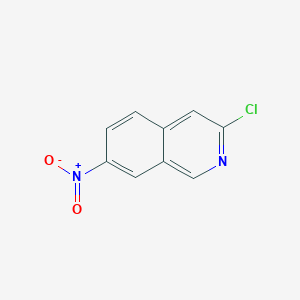

![(1-Methyl-1H-benzo[d]imidazol-2-yl)(pyridin-4-yl)methanamine](/img/structure/B3236735.png)